Home > Products > Screening Compounds P108148 > N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide
N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide -

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide

Catalog Number: EVT-13947059
CAS Number:
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is a compound belonging to the quinazoline family, characterized by its unique molecular structure and potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This particular compound has garnered attention due to its structural features that may contribute to its biological efficacy.

Source

The compound can be synthesized through various chemical methods, which involve the modification of existing quinazoline derivatives. The synthesis often utilizes starting materials such as 2-phenyl-3(4H)-quinazolinone and acetamide derivatives, which are then subjected to specific reaction conditions to yield the target compound.

Classification

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is classified as an organic compound, specifically an acetamide derivative of a quinazoline. It can be categorized under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.

Synthesis Analysis

Methods

The synthesis of N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide typically involves several steps:

  1. Formation of Quinazoline Backbone: The initial step often includes the condensation of anthranilic acid with formamide or similar reagents at elevated temperatures to form the quinazoline scaffold.
  2. Hydroxylation: The introduction of hydroxyl groups at positions 6 and 8 is achieved through specific hydroxylation reactions, which may require catalysts or specific reagents.
  3. Acetamide Formation: The final step involves the reaction of the hydroxylated quinazoline with acetic anhydride or acetyl chloride to form the acetamide derivative.

Technical Details

The synthesis can be monitored using techniques such as thin-layer chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is C16H14N4O3C_{16}H_{14}N_{4}O_{3}. The structure consists of a quinazoline core with hydroxyl groups and an acetamide functional group attached.

Data

Key structural data include:

  • Molecular Weight: Approximately 310.30 g/mol
  • Melting Point: The compound exhibits a melting point that can vary based on purity but typically falls within a defined range indicative of its crystalline nature.
Chemical Reactions Analysis

Reactions

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide can participate in various chemical reactions:

  1. Amidation Reactions: The acetamide group can undergo further modifications through amidation reactions with different amines.
  2. Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield corresponding carboxylic acids.
  3. Oxidation Reactions: The hydroxyl groups may be oxidized to carbonyls under specific conditions.

Technical Details

These reactions can be facilitated using standard laboratory techniques such as refluxing in organic solvents or employing microwave-assisted synthesis for increased efficiency.

Mechanism of Action

Process

The mechanism by which N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide exerts its biological effects likely involves several pathways:

  1. Cell Cycle Arrest: Compounds in this class have been shown to interfere with cell cycle progression in cancer cells, potentially leading to apoptosis.
  2. Caspase Activation: Some studies suggest that similar compounds activate caspases, which are crucial for programmed cell death.
  3. Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.

Data

Research indicates that related quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.

Physical and Chemical Properties Analysis

Physical Properties

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is typically a crystalline solid at room temperature. Its solubility profile may vary depending on the solvent used but generally shows moderate solubility in organic solvents like dimethyl sulfoxide.

Chemical Properties

  1. Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: It can react with strong acids or bases due to the presence of functional groups that are susceptible to protonation or deprotonation.
Applications

Scientific Uses

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new anticancer agents.
  2. Biochemical Studies: To investigate mechanisms of action related to apoptosis and cell cycle regulation.
  3. Synthetic Chemistry: As a building block for synthesizing more complex molecules in medicinal chemistry.

This compound exemplifies the ongoing research into quinazoline derivatives as promising candidates for therapeutic development in oncology and other fields of medicine.

Introduction to N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide in Medicinal Chemistry

Historical Context of Quinazolinone Derivatives in Drug Discovery

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over six decades in anticancer drug development. These nitrogen-containing heterocycles form the core structure of several clinically approved kinase inhibitors, including Gefitinib (targeting EGFR in non-small cell lung cancer) and Vandetanib (a multi-targeted tyrosine kinase inhibitor) . The significance of this chemical class stems from its remarkable adaptability to target diverse biological pathways—particularly protein kinases—which drive uncontrolled cellular proliferation in cancer. Structural modifications at key positions (C2, C4, C6, and N3) of the quinazolinone core have yielded compounds with varying target specificity and potency profiles . The compound N-(6,8-dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide emerges within this context as a strategically modified derivative, incorporating hydroxyl groups at the 6 and 8 positions and an acetamide moiety at N3, designed to optimize interactions with biological targets through enhanced hydrogen bonding and electronic effects.

Table 1: Clinically Approved Quinazolinone-Based Therapeutics

Drug NameMolecular TargetTherapeutic IndicationKey Structural Features
GefitinibEGFR Tyrosine KinaseNon-Small Cell Lung Cancer (NSCLC)Quinazoline core, morpholinoethoxy, aniline
VandetanibVEGFR, EGFR, RET kinasesMedullary Thyroid CancerQuinazoline core, halogenated phenyl, piperidine
IdelalisibPI3KδChronic Lymphocytic Leukemia (CLL)Purinone derivative (quinazoline-related)

Structural Uniqueness and Pharmacophoric Features of the Compound

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide (CAS 60186-46-1) possesses the molecular formula C₁₆H₁₃N₃O₄ and a molecular weight of 311.29 g/mol [1] [3]. Its structure integrates several pharmacophoric elements critical for bioactivity:

  • Quinazolin-4(3H)-one Core: Provides a planar, electron-rich system facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets. The conjugated system extends from the benzene ring through the pyrimidinone ring, enhancing binding affinity.
  • 2-Phenyl Substituent: Positioned orthogonally to the quinazolinone plane, this aromatic group enhances hydrophobic interactions within target binding sites. Computational models suggest this moiety occupies a distinct hydrophobic subpocket in kinase domains .
  • 6,8-Dihydroxy Groups: These meta-positioned phenolic –OH groups confer significant hydrogen-bonding capacity (acting as both donors and acceptors) and contribute to the compound’s polarity (LogP ≈ 1.8 predicted). Their electron-donating properties also modulate the electron density of the quinazolinone ring system.
  • N3-Acetamide Moiety: The –NHCOCH₃ group at N3 introduces a hydrogen bond donor/acceptor pair critical for interactions with kinase hinge regions, mimicking ATP’s adenine binding mode. The carbonyl oxygen serves as a key hydrogen bond acceptor [3].

Interactive Table 2: Key Structural Descriptors

Structural ElementChemical PropertyRole in Pharmacophore3D Orientation
Quinazolin-4(3H)-one corePlanar, conjugated systemπ-π Stacking; Electron donationCo-planar fused rings
2-Phenyl groupHydrophobic, slightly polarOccupies hydrophobic pocketPerpendicular to core plane
6,8-Dihydroxy groupsH-bond donor/acceptor; PolarBinds polar residues; Chelation potentialMeta positions on benzoid ring
N3-AcetamideH-bond donor (NH)/acceptor (C=O)Mimics ATP hinge interactionsProjected away from core

The compound’s SMILES string (CC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2O)O)C3=CC=CC=C3) and InChIKey (KHXACNVLMJYEIT-UHFFFAOYSA-N) [3] provide unambiguous representations for chemical database searching and computational modeling. X-ray crystallography data on similar quinazolinones suggests the acetamide group adopts a conformation allowing simultaneous hydrogen bonding via both the NH and C=O groups, a feature exploited in kinase inhibitor design.

Role of Substituents (6,8-Dihydroxy, 2-Phenyl, Acetamide) in Bioactivity

The bioactivity profile of quinazolinone derivatives is exquisitely sensitive to substituent patterns. N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide demonstrates this structure-activity relationship (SAR) dependence:

  • 6,8-Dihydroxy Groups: These substituents significantly enhance target engagement compared to non-hydroxylated analogs. In antiproliferative assays against cancer cell lines, analogs with dihydroxy substitutions (e.g., Compound 17, IC₅₀ = 1.4-42.6 µM across 9 lines) consistently outperform mono-hydroxy or methoxy derivatives (e.g., Compound 18, IC₅₀ >57 µM or inactive) [3]. The ortho-quinone-like electronic configuration facilitated by the 6,8-arrangement may enable:
  • Metal Chelation: Potential binding to Mg²⁺ or other metal ions in kinase active sites.
  • Enhanced Solubility: Improved cellular uptake over non-polar analogs.
  • Redox Modulation: Participation in electron transfer processes affecting cellular signaling.
  • 2-Phenyl Group: The phenyl ring at C2 is essential for activity. Unsubstituted phenyl provides optimal steric fit in many kinase ATP pockets, though para-substituted (electron-withdrawing) variants can enhance potency against specific targets . Removal of the phenyl group drastically reduces kinase affinity due to loss of hydrophobic contact surfaces. Molecular docking suggests the phenyl ring engages in T-shaped π-π interactions with phenylalanine residues (e.g., Phe1043 in VEGFR2).

  • N3-Acetamide Moiety: The acetamide (–NHCOCH₃) at N3 is superior to larger alkyl amides or unsubstituted N-H in maintaining kinase selectivity and cellular permeability. The methyl group balances steric bulk and lipophilicity. Crucially, the acetamide NH forms a critical hydrogen bond with kinase hinge region backbone carbonyls (e.g., Cys917 in PI3Kδ), while the carbonyl oxygen may interact with catalytic lysine residues [3] . Replacing acetamide with larger groups (e.g., propionamide) often diminishes activity due to steric clash.

Interactive Table 3: Impact of Substituent Modifications on Antiproliferative Activity

Compound VariationRepresentative StructureAvg IC₅₀ (µM) Across Cell LinesActivity Trend
6,8-Dihydroxy-2-phenyl-N-acetamideTarget compound2.3 - 42.6 (Compound 17) Most potent
6,8-Dimethoxy-2-phenyl-N-acetamideProtected hydroxyls>57 - >100 (Compound 18) Reduced activity
6-hydroxy-2-phenyl-N-acetamideMono-hydroxy~40 - >100 (Compound 25) Moderate activity
Unsubstituted 2-H-quinazolinoneNo C2-phenyl>100 (Inactive analogs) Inactive
N3-H (no acetamide)Free NH at N3>100 (Inactive) [9]Loss of H-bonding capacity

The synergy between these substituents creates a multifaceted binding profile. While full target profiling data specific to this exact compound requires further study, its structural kinship with Compound 17 (bearing a 2-methoxyphenyl and basic side chain) suggests potential activity against kinase families like EGFR, VEGFR, or PI3K. The dihydroxy groups may also confer tubulin polymerization inhibition potential, observed in other 2-aryl quinazolines .

Properties

Product Name

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide

IUPAC Name

N-(6,8-dihydroxy-4-oxo-2-phenylquinazolin-3-yl)acetamide

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C16H13N3O4/c1-9(20)18-19-15(10-5-3-2-4-6-10)17-14-12(16(19)23)7-11(21)8-13(14)22/h2-8,21-22H,1H3,(H,18,20)

InChI Key

KHXACNVLMJYEIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.